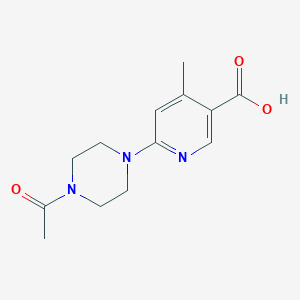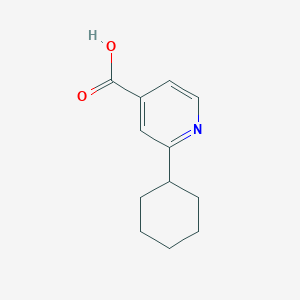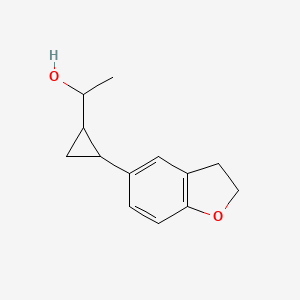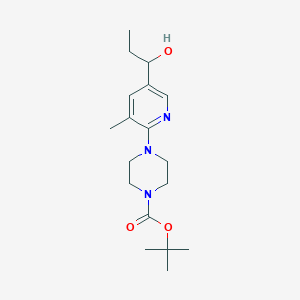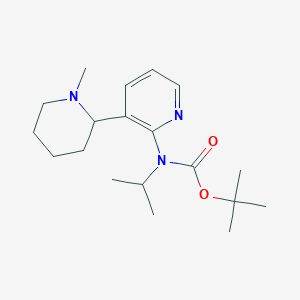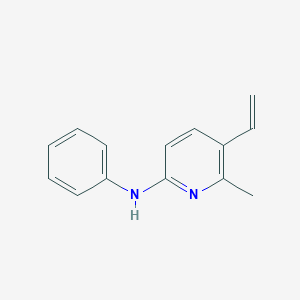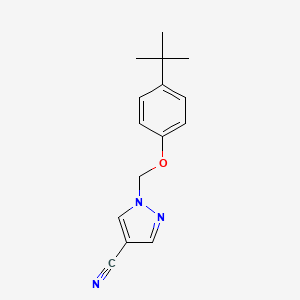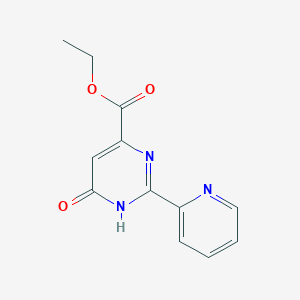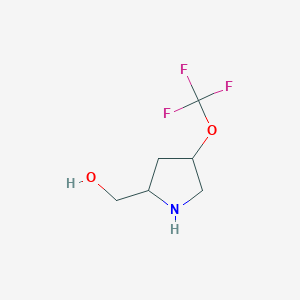
(4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol: is an organic compound with the molecular formula C6H10F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a pyrrolidine ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol typically involves the reaction of pyrrolidine derivatives with trifluoromethoxy reagents under controlled conditions. One common method involves the use of trifluoromethoxybenzene and pyrrolidine in the presence of a base such as sodium hydride, followed by reduction with a suitable reducing agent .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: (4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research, particularly as a precursor for the development of drugs targeting specific enzymes and receptors. Its trifluoromethoxy group enhances the compound’s stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for creating high-performance polymers and coatings .
Mecanismo De Acción
The mechanism of action of (4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds:
- (4-Methoxypyrrolidin-2-yl)methanol
- (4-Fluoropyrrolidin-2-yl)methanol
- (4-Chloropyrrolidin-2-yl)methanol
Comparison: Compared to these similar compounds, (4-(Trifluoromethoxy)pyrrolidin-2-yl)methanol is unique due to the presence of the trifluoromethoxy group. This group imparts distinct chemical and physical properties, such as increased stability and enhanced reactivity, making it more suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H10F3NO2 |
|---|---|
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
[4-(trifluoromethoxy)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)12-5-1-4(3-11)10-2-5/h4-5,10-11H,1-3H2 |
Clave InChI |
GHCDSGXJFALSBD-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1CO)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)
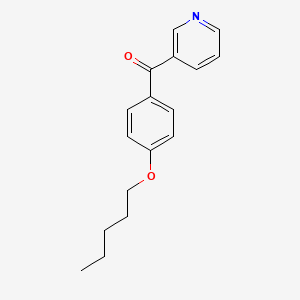
![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11806634.png)
